1-[4-(Dimethylamino)phenyl]-3-(2-hydroxypropyl)urea

Catalog No.
S6923329
CAS No.
M.F
C12H19N3O2
M. Wt
237.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Dimethylamino)phenyl]-3-(2-hydroxypropyl)ure...

Product Name

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxypropyl)urea

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(2-hydroxypropyl)urea

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

InChI

InChI=1S/C12H19N3O2/c1-9(16)8-13-12(17)14-10-4-6-11(7-5-10)15(2)3/h4-7,9,16H,8H2,1-3H3,(H2,13,14,17)

InChI Key

BRUUYYCCWIWWGI-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)NC1=CC=C(C=C1)N(C)C)O
DPU is a substituted urea compound with a chemical formula of C12H20N2O2. It was first synthesized and reported by Itaya et al. in 1992 as a potent antiarrhythmic agent. Since then, DPU has gained interest for its promising properties as a pharmacological agent and as a chemical intermediate in the synthesis of other compounds.
DPU is a white crystalline powder with a melting point of 178-179°C. It is poorly soluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform. DPU is stable under normal conditions and can be stored for long periods without significant degradation.
DPU can be synthesized by reacting 1-(4-dimethylaminophenyl)-3-chloro-2-propanol with urea in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with hydroxypropyl groups to form the final product. The synthesis of DPU can be further optimized by modifying reaction conditions such as temperature, solvent, and reaction time.
The characterization of DPU can be achieved through various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These techniques can provide information about the chemical structure, purity, and stability of DPU.
Several analytical methods have been developed for the quantification and identification of DPU in various matrices such as plasma, urine, and tissues. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods have been validated for their accuracy, precision, and selectivity and can be useful in pharmacokinetic and pharmacodynamic studies.
DPU has shown promising pharmacological properties such as antiarrhythmic, anti-inflammatory, and antioxidant activities. It has been evaluated in various animal models for its efficacy in treating cardiac arrhythmias, colitis, and oxidative stress.
The toxicity and safety of DPU have been evaluated in preclinical studies using various experimental models. Acute toxicity studies have shown that DPU is relatively safe at low doses but can cause toxicity at higher doses. Chronic toxicity studies have also been conducted, and DPU has been found to cause hepatic and renal toxicity in some animals.
DPU has potential applications in various fields of research and industry. It can be used as a pharmacological agent for the treatment of cardiac arrhythmias, colitis, and oxidative stress. DPU can also be used as a chemical intermediate in the synthesis of other compounds such as anticancer agents.
Currently, there is limited research on DPU, and most of the studies have been limited to preclinical studies. However, the promising pharmacological properties of DPU have attracted attention from the scientific community, and further research is needed to evaluate its efficacy and safety in clinical trials.
DPU has potential implications in various fields of research and industry, including the pharmaceutical industry, chemical industry, and biotechnology industry. It can be used as a pharmacological agent for the treatment of various diseases such as cardiac arrhythmias, colitis, and oxidative stress. It can also be used as a chemical intermediate in the synthesis of other compounds such as anticancer agents.
Despite its promising pharmacological properties, DPU has several limitations that need to be addressed before it can be used clinically. These limitations include toxicity at higher doses, poor solubility in water, and limited studies on its pharmacokinetics. Future research should focus on addressing these limitations and evaluating the efficacy and safety of DPU in clinical trials.
Several future directions for research on DPU can be identified. These include:
1. Development of novel synthetic routes for DPU that increase yield, purity, and stability.
2. Optimization of reaction conditions for the synthesis of DPU, such as temperature, solvent, and reaction time.
3. Development of new analytical methods for the quantification and identification of DPU in various matrices.
4. Evaluation of the pharmacokinetics of DPU in animal models and human subjects.
5. Investigation of the molecular mechanisms of action of DPU on various biological pathways.
6. Evaluation of the efficacy and safety of DPU in clinical trials for the treatment of various diseases.
7. Development of new formulations of DPU that improve its solubility and bioavailability.
8. Investigation of the potential use of DPU as a chemical intermediate in the synthesis of other compounds.
In conclusion, DPU is a promising compound with potential applications in various fields of research and industry. Further research is needed to evaluate its efficacy and safety in clinical trials, and future research directions have been identified.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

237.147726857 g/mol

Monoisotopic Mass

237.147726857 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-26-2023

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